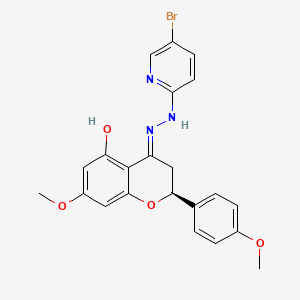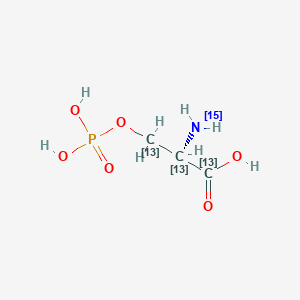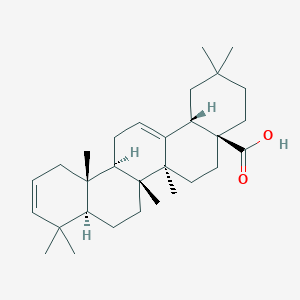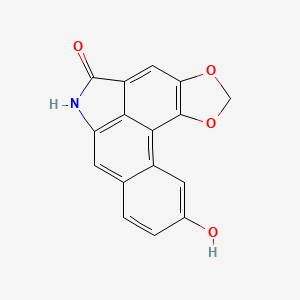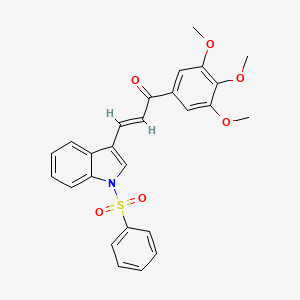
Tubulin inhibitor 23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin inhibitor 23 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 23 involves multiple steps, typically starting with the preparation of key intermediates. One common route involves the reaction of 4-acetamidophenacyl bromide with thiourea in ethanol under reflux conditions to yield an intermediate . This intermediate is then subjected to further reactions, such as condensation with aldehydes and reduction, to form the final product . The reaction conditions often include the use of solvents like ethanol and dichloroethane, and reagents such as sodium borohydride and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tubulin inhibitor 23 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using nucleophiles like thiourea.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Thiourea in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. For example, the reaction of 4-acetamidophenacyl bromide with thiourea produces an intermediate that is subsequently condensed with aldehydes to form the final product .
Scientific Research Applications
Tubulin inhibitor 23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division and intracellular transport.
Mechanism of Action
Tubulin inhibitor 23 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound acts as a molecular plug, preventing the conformational changes required for tubulin polymerization . This mechanism is similar to other tubulin inhibitors but may involve unique binding interactions that enhance its efficacy .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Paclitaxel: Stabilizes microtubules rather than inhibiting their formation.
Vinblastine: Promotes microtubule depolymerization by binding to a different site on tubulin.
Uniqueness
Tubulin inhibitor 23 is unique in its specific binding interactions and its potential for reduced toxicity compared to other tubulin inhibitors. Its ability to act as a molecular plug and its distinct chemical structure may offer advantages in terms of efficacy and selectivity .
Properties
Molecular Formula |
C26H23NO6S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(E)-3-[1-(benzenesulfonyl)indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO6S/c1-31-24-15-19(16-25(32-2)26(24)33-3)23(28)14-13-18-17-27(22-12-8-7-11-21(18)22)34(29,30)20-9-5-4-6-10-20/h4-17H,1-3H3/b14-13+ |
InChI Key |
XYJOUBMOWIIIQS-BUHFOSPRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


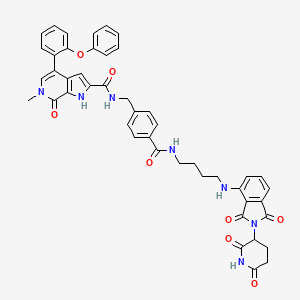
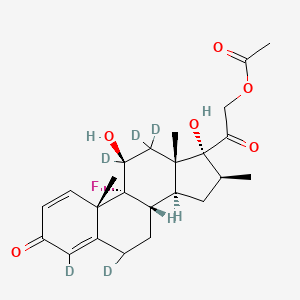
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
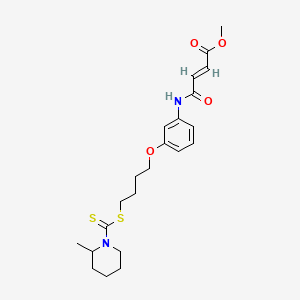
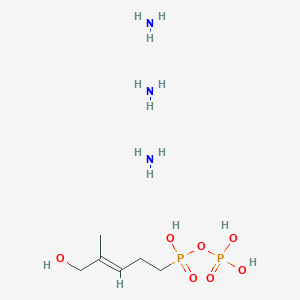
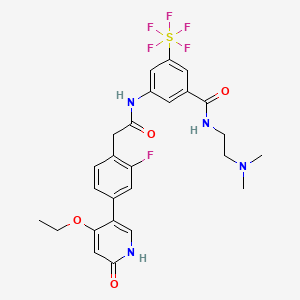

![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
